molecular formula C10H10N4O3 B2777148 methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate CAS No. 727674-96-6

methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate

Cat. No.: B2777148
CAS No.: 727674-96-6
M. Wt: 234.215
InChI Key: KSMXHVYRSWXXPS-UHFFFAOYSA-N
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Description

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is an organic compound with the molecular formula C10H10N4O3. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate typically involves the reaction of 4-(1H-tetrazol-1-yl)phenol with methyl chloroacetate in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the principles of green chemistry, such as the use of eco-friendly solvents and mild reaction conditions, are often applied to optimize the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-(1H-tetrazol-1-yl)phenyl]acetate
  • Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
  • Methyl [4-(1H-tetrazol-1-yl)phenoxy]propionate

Uniqueness

Methyl [4-(1H-tetrazol-1-yl)phenoxy]acetate is unique due to its specific structural features, such as the presence of both a tetrazole ring and an ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-[4-(tetrazol-1-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-16-10(15)6-17-9-4-2-8(3-5-9)14-7-11-12-13-14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMXHVYRSWXXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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